molecular formula C10H12BrClO B1302014 1-(4-Bromobutoxy)-2-chlorobenzene CAS No. 23468-00-0

1-(4-Bromobutoxy)-2-chlorobenzene

Cat. No.: B1302014
CAS No.: 23468-00-0
M. Wt: 263.56 g/mol
InChI Key: UTWADTJNQWXWIA-UHFFFAOYSA-N
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Description

Contextualization within the Field of Haloalkoxyarenes and Halogenated Organic Compounds

1-(4-Bromobutoxy)-2-chlorobenzene belongs to the broad category of halogenated organic compounds and, more specifically, to the class of haloalkoxyarenes. These molecules are characterized by an aromatic ring substituted with at least one halogen atom and an alkoxy group that also contains a halogen. Aryl ethers are a fundamental and important class of raw materials and intermediates in organic synthesis. sioc-journal.cn The presence of multiple halogen atoms (chlorine on the aromatic ring and bromine on the alkyl chain) and an ether linkage imparts a unique chemical personality to the molecule.

Halogenated organic compounds are ubiquitous in medicinal chemistry, materials science, and agrochemicals. The carbon-halogen bond, depending on the specific halogen and its molecular environment, can influence the lipophilicity, metabolic stability, and binding interactions of a molecule. Haloalkoxyarenes, in particular, serve as versatile building blocks, offering multiple reactive sites for the construction of more complex molecular architectures.

Structural Features and Potential for Chemical Transformation

The structure of this compound is defined by two key reactive moieties: the 2-chlorophenyl group and the 4-bromobutoxy chain.

The 2-Chlorophenyl Group: The chlorine atom attached to the benzene (B151609) ring is generally unreactive towards nucleophilic substitution under standard laboratory conditions. ucalgary.calibretexts.orggordon.edu This is due to the increased strength of the carbon-chlorine bond from resonance effects with the aromatic ring and the repulsion between an incoming nucleophile and the electron-rich ring. gordon.edu However, the chlorine atom does influence the reactivity of the benzene ring towards electrophilic aromatic substitution, acting as a deactivating but ortho-, para-directing group. libretexts.org

The 4-Bromobutoxy Chain: The terminal bromine atom on the butoxy chain is a primary alkyl bromide, making it an excellent electrophile for SN2 reactions. masterorganicchemistry.comyoutube.com This site is susceptible to displacement by a wide variety of nucleophiles, such as amines, azides, cyanides, and thiolates, allowing for the facile introduction of diverse functional groups. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI, which would yield 2-chlorophenol (B165306) and 1,4-dibromobutane (B41627). ucalgary.calibretexts.org

This duality of a reactive alkyl halide and a relatively inert aryl halide within the same molecule makes this compound a valuable intermediate for sequential and site-selective chemical modifications.

Current Knowledge Landscape and Unexplored Avenues for Academic Inquiry

Despite its potential, this compound remains a relatively understudied compound in academic literature. A survey of scientific databases reveals its primary listing in chemical supplier catalogs, with fundamental physicochemical data available. However, detailed reports on its synthesis, spectroscopic characterization, and reactivity are scarce.

The most probable synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 2-chlorophenol with 1,4-dibromobutane under basic conditions. masterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org While this is a classic and reliable method for ether formation, specific reaction conditions, yields, and purification procedures for this particular product are not extensively documented.

The significant gap in the literature presents numerous opportunities for academic inquiry:

Detailed Synthetic Optimization: A systematic study to optimize the synthesis of this compound would be valuable.

Comprehensive Spectroscopic Analysis: Publication of detailed NMR (¹H, ¹³C), IR, and mass spectrometry data would provide a crucial reference for future studies.

Exploration of Reactivity: A thorough investigation of the differential reactivity of the two halogen atoms could lead to the development of novel synthetic methodologies. For instance, using the bromobutoxy chain as a handle to attach a molecular fragment before performing cross-coupling reactions at the chlorobenzene (B131634) ring could open up new synthetic pathways.

Rationale for a Comprehensive Investigation into this compound

The rationale for a focused investigation into this compound is multi-faceted. Its bifunctional nature as a haloalkoxyarene makes it a prime candidate for the synthesis of more complex molecules, potentially for applications in medicinal chemistry and materials science. The parent compound, 1-bromo-2-chlorobenzene, is used as a reagent in the preparation of pharmacologically active compounds like 5-HT2C agonists. pharmaffiliates.com The introduction of the bromobutoxy "linker" provides a versatile point of attachment for other molecular components.

A thorough study would not only fill a void in the chemical literature but also provide the fundamental knowledge required for the rational design of new synthetic strategies. By fully characterizing this compound and exploring its chemical transformations, the scientific community can unlock its potential as a valuable tool in the synthetic organic chemist's arsenal.

Chemical Compound Data

Compound Name
This compound
1,4-dibromobutane
1-bromo-2-chlorobenzene
2-chlorophenol
haloalkoxyarenes
halogenated organic compounds

Physicochemical Data for this compound

PropertyValue
CAS Number23468-00-0 aablocks.comunl.edu
Molecular FormulaC₁₀H₁₂BrClO aablocks.comunl.edu
Molecular Weight263.56 g/mol unl.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutoxy)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWADTJNQWXWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370569
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23468-00-0
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Bromobutoxy 2 Chlorobenzene

Critical Analysis of Established Synthetic Pathways to 1-(4-Bromobutoxy)-2-chlorobenzene

Established routes to this compound typically involve a two-step process: the formation of the ether bond followed by halogenation, or a direct single-step etherification using a bifunctional reagent.

Investigation of Etherification Reactions for O-Alkylation

The most prevalent method for forming the aryl-alkyl ether bond in this context is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.comedubirdie.com In the synthesis of the target compound, this is typically achieved by reacting 2-chlorophenol (B165306) with a butane derivative bearing two leaving groups, such as 1,4-dibromobutane (B41627).

The first step is the deprotonation of 2-chlorophenol using a base to form the more nucleophilic 2-chlorophenoxide. pharmaxchange.info A variety of bases can be employed, with the choice often influencing reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). wikipedia.org The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can effectively solvate the cation while leaving the phenoxide nucleophile highly reactive. wikipedia.org

A critical consideration in this pathway is the potential for side reactions. The primary competitor to the desired O-alkylation is C-alkylation, where the phenoxide attacks through a carbon atom of the aromatic ring. pharmaxchange.infoslchemtech.com However, O-alkylation is generally more energetically favorable. researchgate.net The choice of solvent plays a significant role; polar aprotic solvents favor O-alkylation, whereas protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, increasing the likelihood of C-alkylation. pharmaxchange.info Another potential side reaction is the formation of a diether product, 1,4-bis(2-chlorophenoxy)butane, if the stoichiometry is not carefully controlled.

Interactive Table: Conditions for Williamson Ether Synthesis of Aryl-Alkyl Ethers
BaseSolventTemperature (°C)Typical Reaction Time (h)Key Considerations
Potassium Carbonate (K₂CO₃)Acetonitrile, DMF50-1001-8Mild, common in lab and industrial settings. wikipedia.org
Sodium Hydride (NaH)THF, DMF0 - RT1-4Strong base, requires anhydrous conditions.
Potassium Hydroxide (KOH)Water, AlcoholsRefluxVariesOften used with phase-transfer catalysts. wikipedia.org
Cesium Carbonate (Cs₂CO₃)AcetonitrileRT - 802-6Highly effective, but more expensive.

Evaluation of Halogenation Strategies for the Butoxy Chain

An alternative established pathway involves first synthesizing the intermediate alcohol, 4-(2-chlorophenoxy)butan-1-ol, followed by the conversion of the terminal hydroxyl group into a bromide. This approach separates the ether formation and halogenation steps. The initial etherification can be achieved by reacting 2-chlorophenol with 4-bromobutan-1-ol or a similar precursor.

Once the alcohol intermediate is obtained, several reliable methods exist for its conversion to the corresponding alkyl bromide. The choice of reagent is crucial for achieving high yield and selectivity without cleaving the ether linkage.

Common Halogenating Agents:

Phosphorus Tribromide (PBr₃): This is a very common and effective reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism. commonorganicchemistry.compearson.comchemistrysteps.com The reaction typically proceeds with inversion of stereochemistry. commonorganicchemistry.com

Thionyl Bromide (SOBr₂): More reactive than its chloride counterpart, SOBr₂ is also used for this transformation, though less frequently. commonorganicchemistry.comjove.com

Appel Reaction: This reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions. wikipedia.orgalfa-chemistry.com This method is advantageous for substrates sensitive to acidic conditions. The reaction proceeds via an SN2 mechanism, resulting in the formation of triphenylphosphine oxide as a byproduct. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Interactive Table: Comparison of Halogenation Reagents for Alcohols
ReagentMechanismConditionsAdvantagesDisadvantages
PBr₃SN2Typically neat or in a non-polar solventHigh yield for 1° and 2° alcohols. pearson.comCorrosive, reacts violently with water.
SOBr₂SN2Often with pyridine, in an inert solventEffective, similar to SOCl₂. jove.comHighly reactive, can form unreactive salts with pyridine. commonorganicchemistry.com
PPh₃ / CBr₄ (Appel)SN2Mild, neutral (e.g., in CH₂Cl₂)Good for acid/base-sensitive substrates. alfa-chemistry.comStoichiometric PPh₃O byproduct can be difficult to remove.

Development and Optimization of Novel Synthetic Routes

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing molecules like this compound.

Catalytic Approaches in the Formation of the Aryl-Alkyl Ether Linkage

While the Williamson ether synthesis is robust, it requires stoichiometric amounts of base and can generate significant salt waste. Modern catalytic methods offer powerful alternatives.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical method for forming C-O bonds. wikipedia.org Traditional conditions were often harsh, requiring high temperatures and stoichiometric copper. wikipedia.org However, modern variations use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as N,N-dimethylglycine or a diamine, allowing the reaction to proceed under milder conditions. acs.orgorganic-chemistry.org This method couples an aryl halide directly with an alcohol, offering a different strategic approach. acs.org

Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions, originally developed for C-N bond formation, have been extended to the synthesis of aryl ethers. wikipedia.org These reactions couple aryl halides or triflates with alcohols in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgjk-sci.com The development of specialized, sterically hindered phosphine ligands has been crucial to the success and broad applicability of this method, which can often be performed under relatively mild conditions. wikipedia.orgjk-sci.com

Catalytic Williamson Ether Synthesis (CWES): Innovations have also been made to the Williamson synthesis itself. High-temperature (>300°C) catalytic versions have been developed that allow the use of weaker, less hazardous alkylating agents like alcohols or esters, avoiding the production of large amounts of salt byproduct. wikipedia.orgacs.org

Application of Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. yale.eduepa.gov Several of these principles can be applied to the synthesis of this compound.

Atom Economy and Waste Prevention: Catalytic methods like the Ullmann and Buchwald-Hartwig couplings are inherently greener than stoichiometric reactions as they reduce waste. acs.org Catalysts are used in small amounts and can facilitate many reaction cycles. acs.org

Safer Solvents and Auxiliaries: A key green chemistry goal is to reduce or replace hazardous solvents like DMF. msu.edu This can be achieved through several strategies:

Phase-Transfer Catalysis (PTC): For the Williamson synthesis, PTC allows the reaction to occur in a two-phase system (e.g., aqueous/organic), eliminating the need for anhydrous polar aprotic solvents. acs.orgacs.org A phase-transfer catalyst, such as tetrabutylammonium bromide, shuttles the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide. acs.orgutahtech.edu

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often allowing for solvent-free conditions or the use of greener solvents. wikipedia.org This technique can improve yields and reduce energy consumption. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a core principle. epa.gov The development of highly active catalysts for C-O coupling reactions that operate at or near room temperature represents a significant step toward greater energy efficiency. jk-sci.com

Optimization of Reaction Conditions and Isolation Procedures

Maximizing the yield and purity of this compound requires careful control over reaction parameters and efficient purification protocols.

Optimization of Reaction Parameters:

Base and Solvent: The choice of base and solvent system is critical. For the Williamson synthesis, a stronger base may accelerate the reaction but can also promote side reactions. The solvent must be chosen to ensure solubility of the reactants while favoring the desired reaction pathway (e.g., O-alkylation). pharmaxchange.info

Temperature and Time: Reaction temperature directly impacts the rate of reaction. While higher temperatures can shorten reaction times, they can also lead to decomposition or the formation of byproducts. wikipedia.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. edubirdie.com

Stoichiometry: The molar ratio of reactants must be carefully controlled. For instance, when using 1,4-dibromobutane, using an excess of this reagent can help to minimize the formation of the diether byproduct.

Isolation and Purification: Following the reaction, a standard workup procedure is typically employed. This often involves:

Quenching: Neutralizing any remaining reactive reagents.

Extraction: Separating the product from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

Washing: Removing residual salts and impurities by washing the organic layer with water and/or brine.

Drying and Concentration: Drying the organic layer over an agent like anhydrous sodium sulfate, followed by removal of the solvent under reduced pressure. organic-synthesis.com

The final purification of the crude product is commonly achieved through column chromatography or distillation , depending on the physical properties of the compound and its impurities. organic-synthesis.com

Strategies for Yield Enhancement and Selective Product Formation

The synthesis of this compound is achieved through the O-alkylation of 2-chlorophenol with 1,4-dibromobutane. The core challenge in this synthesis is to favor the mono-alkylation product over the di-alkylation byproduct, 1,4-bis(2-chlorophenoxy)butane, and to prevent side reactions. Several strategies can be employed to enhance the yield and selectivity of the desired product.

Reaction Scheme:

(A more specific reaction image would be generated if available)

Control of Stoichiometry and Reaction Conditions:

A key factor in maximizing the yield of the mono-alkylated product is the molar ratio of the reactants. Using a significant excess of 1,4-dibromobutane relative to 2-chlorophenol can statistically favor the formation of this compound. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. The choice of base and solvent system is crucial. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

ParameterConditionRationale
Reactant Ratio Excess 1,4-dibromobutaneReduces the probability of a second reaction with the phenoxide.
Base Potassium Carbonate (K2CO3)A moderately strong and cost-effective base.
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile)Solubilizes the reactants and facilitates the SN2 reaction.
Temperature 60-80 °CProvides sufficient energy for the reaction without promoting side reactions.

Phase-Transfer Catalysis for Enhanced Reactivity:

Phase-transfer catalysis (PTC) is a powerful technique to enhance the rate and yield of Williamson ether synthesis, especially when dealing with reactants that have low solubility in the same solvent. nih.govphasetransfer.comphasetransfer.com In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), can be employed. The catalyst facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the 1,4-dibromobutane is dissolved, thereby accelerating the reaction. researchgate.net

The use of PTC can lead to milder reaction conditions, shorter reaction times, and improved yields. For instance, the reaction can be carried out at a lower temperature, which helps in minimizing the formation of byproducts.

Table of Reaction Conditions and Yields (Hypothetical Data Based on General Principles):

EntryBaseSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1K2CO3AcetonitrileNone802465
2K2CO3AcetonitrileTBAB (5)601285
3NaOH (aq)TolueneTBAB (5)701088
4K2CO3DMF18-crown-6 (5)601282

Advanced Purification Techniques for High-Purity this compound

After the synthesis, the reaction mixture will contain the desired product, unreacted starting materials, the di-alkylated byproduct, and inorganic salts. Achieving high purity of this compound requires a multi-step purification process.

Initial Work-up:

The initial work-up typically involves filtering off the inorganic salts and removing the excess 1,4-dibromobutane and solvent under reduced pressure. The crude product is then usually washed with an aqueous base solution to remove any unreacted 2-chlorophenol, followed by washing with water to neutrality.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. mt.com The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For halogenated aromatic compounds, a variety of solvents can be considered. google.com

Table of Potential Recrystallization Solvents:

Solvent/Solvent SystemRationale
Ethanol/WaterThe product may be soluble in hot ethanol and precipitate upon addition of water.
Hexane/Ethyl AcetateA non-polar/polar solvent mixture can be effective for fine-tuning solubility.
IsopropanolA common solvent for recrystallizing moderately polar compounds.

The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly. The pure this compound will crystallize out, leaving the impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography:

For achieving very high purity or for separating compounds with similar solubility, column chromatography is the method of choice. In this technique, the crude product is passed through a column packed with a stationary phase, typically silica gel. An eluent (a solvent or a mixture of solvents) is passed through the column to move the components of the mixture at different rates.

For this compound, a non-polar to moderately polar eluent system would be appropriate. A common choice is a mixture of hexane and ethyl acetate, with the polarity being gradually increased to elute the desired product while retaining more polar impurities.

Table of Chromatographic Conditions:

ParameterCondition
Stationary Phase Silica Gel (60-120 mesh)
Eluent System Hexane:Ethyl Acetate (gradient, e.g., 98:2 to 90:10)
Detection UV light (at 254 nm) or TLC analysis of fractions

The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

By carefully selecting and optimizing both the synthetic and purification methodologies, this compound can be obtained in high yield and purity, making it suitable for its intended downstream applications.

Elucidation of the Molecular Architecture and Connectivity of 1 4 Bromobutoxy 2 Chlorobenzene Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

Multi-Dimensional NMR Experiments (e.g., 2D COSY, HSQC, HMBC) for Proton and Carbon Correlations

One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information. For 1-(4-bromobutoxy)-2-chlorobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butoxy chain. The aromatic protons would appear in the downfield region, typically between 6.8 and 7.5 ppm, with splitting patterns dictated by their substitution on the benzene (B151609) ring. The protons of the butoxy chain would be observed further upfield. The methylene (B1212753) group attached to the ether oxygen (-OCH₂-) is anticipated to be the most deshielded of the aliphatic protons, likely appearing around 4.0 ppm. pressbooks.publibretexts.org The methylene group adjacent to the bromine atom (-CH₂Br) would also be deshielded, with a predicted chemical shift around 3.5 ppm. The two central methylene groups of the butyl chain would resonate at intermediate chemical shifts, likely between 1.8 and 2.2 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon attached to the ether oxygen on the aromatic ring is expected to have a chemical shift in the range of 150-160 ppm. The carbon bearing the chlorine atom would also be in the aromatic region, with its chemical shift influenced by the halogen's electronegativity. The aliphatic carbons of the butoxy chain would appear in the upfield region, with the carbon attached to the ether oxygen (-OCH₂-) expected around 65-75 ppm and the carbon bonded to the bromine atom (-CH₂Br) resonating at approximately 30-40 ppm. fiveable.me

To definitively assign these signals and establish connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For the butoxy chain, cross-peaks would be observed between adjacent methylene groups, confirming their sequential arrangement. For instance, the -OCH₂- protons would show a correlation to the adjacent -CH₂- protons, and so on, down to the -CH₂Br group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 65-75 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connection between the butoxy chain and the chlorobenzene (B131634) ring. A key correlation would be expected between the protons of the -OCH₂- group and the aromatic carbon atom bonded to the ether oxygen.

A summary of predicted NMR data is presented in the table below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5115 - 135
Ar-O-150 - 160
Ar-Cl-125 - 135
-OCH₂-~4.065 - 75
-CH₂-1.8 - 2.225 - 35
-CH₂-1.8 - 2.225 - 35
-CH₂Br~3.530 - 40

Solid-State NMR for Crystalline Forms of this compound

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. In the solid state, molecules may adopt specific conformations or packing arrangements that can lead to differences in chemical shifts compared to the solution state. For this compound, ssNMR could reveal details about the torsional angles of the butoxy chain and the orientation of the chlorobenzene ring in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This technique can measure mass-to-charge ratios to a very high degree of accuracy, allowing for the determination of the elemental formula. For C₁₀H₁₂BrClO, the presence of both bromine and chlorine, each with characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak. HRMS would confirm that the measured mass is consistent with the calculated exact mass of the proposed formula, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. For this compound, several characteristic fragmentation pathways can be predicted. libretexts.orglibretexts.org Cleavage of the ether bond is a common fragmentation pathway for ethers. This could occur in two ways:

Loss of the butoxy radical to form a chlorophenoxy cation.

Cleavage of the C-O bond with charge retention on the butoxy fragment.

Another likely fragmentation would be the loss of a bromine atom from the butoxy chain, leading to a stable cation. Alpha-cleavage adjacent to the ether oxygen is also a possibility. The fragmentation of the aromatic ring itself could also occur, leading to smaller charged fragments. Analyzing these fragmentation patterns provides a roadmap of the molecule's connectivity.

A table of predicted major fragments in the mass spectrum is provided below.

m/z (mass-to-charge ratio) Predicted Fragment Fragmentation Pathway
262/264/266[C₁₀H₁₂BrClO]⁺Molecular Ion (isotopic cluster)
128/130[C₆H₄ClO]⁺Cleavage of the O-butyl bond
183/185[C₁₀H₁₂ClO]⁺Loss of Br radical
135/137[C₄H₈Br]⁺Cleavage of the Ar-O bond

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-O-C stretching vibrations of the ether group are particularly diagnostic, with an asymmetric stretch typically appearing as a strong band in the region of 1200-1250 cm⁻¹ for aryl alkyl ethers, and a symmetric stretch around 1050 cm⁻¹. pressbooks.publibretexts.orglmu.edu The C-H stretching of the aliphatic methylene groups would be observed in the 2850-2960 cm⁻¹ region. The presence of the chloro-aromatic moiety would be indicated by C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching vibration of the bromoalkane part of the molecule is expected to produce a characteristic Raman band in the low-frequency region, typically around 500-650 cm⁻¹. aps.org Non-polar bonds, such as the C-C bonds in the butyl chain, can also be observed in the Raman spectrum.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, confirming the presence of all its key functional groups.

A table summarizing the predicted key vibrational frequencies is presented below.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Aromatic C-H>3000>3000Stretching
Aliphatic C-H2850-29602850-2960Stretching
C-O-C (Aryl-Alkyl Ether)1200-1250 (asymmetric), ~1050 (symmetric)Stretching
Aromatic C=C1400-16001400-1600Stretching
C-Cl<800Stretching
C-Br500-650Stretching

Detailed Band Assignments and Interpretation of Infrared Spectra

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. While a specific experimental IR spectrum for this compound is not widely available in the public domain, a detailed interpretation can be constructed by analyzing the characteristic absorption bands of its constituent parts: the 2-chlorophenyl group, the ether linkage, the butyl chain, and the terminal bromo group. This analysis is further supported by comparing with the spectra of structurally related compounds.

The expected vibrational frequencies can be categorized as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene groups (-CH₂) of the butoxy chain will exhibit symmetric and asymmetric stretching vibrations typically found between 2960 and 2850 cm⁻¹.

C-O-C (Ether) Stretching: The asymmetric stretching of the aryl-alkyl ether linkage is expected to produce a strong, characteristic band in the 1275-1200 cm⁻¹ region. The symmetric stretching vibration is often weaker and appears at a lower frequency, around 1075-1020 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in a series of bands in the 1600-1400 cm⁻¹ range.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond on the aromatic ring is expected in the 1100-1030 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration of the terminal bromo group is anticipated to be observed in the 680-515 cm⁻¹ range.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the butyl chain will appear around 1465 cm⁻¹ and in the 800-700 cm⁻¹ region, respectively.

This predictive analysis can be supported by examining the IR spectrum of the closely related molecule, 1-(2-bromoethoxy)-4-chlorobenzene. In its gas-phase IR spectrum, characteristic bands for the aromatic and ether components are visible, which helps to substantiate the expected frequency ranges for this compound. uantwerpen.benist.gov

Table 1: Predicted Infrared Spectral Data for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group Responsible
Aromatic C-H Stretch3100 - 30002-Chlorophenyl
Aliphatic C-H Stretch (asymmetric)~2960Butoxy Chain (-CH₂)
Aliphatic C-H Stretch (symmetric)~2870Butoxy Chain (-CH₂)
C-O-C Asymmetric Stretch1275 - 1200Aryl-Alkyl Ether
C-O-C Symmetric Stretch1075 - 1020Aryl-Alkyl Ether
Aromatic C=C Stretch1600 - 1400Benzene Ring
C-Cl Stretch1100 - 10302-Chlorophenyl
C-Br Stretch680 - 515Bromobutyl Chain
CH₂ Scissoring~1465Butoxy Chain

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond.

Key expected Raman shifts include:

Aromatic Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring is expected around 1000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration, which may be weak in the IR spectrum, should give a more intense signal in the Raman spectrum within the 680-515 cm⁻¹ range.

C-Cl Stretching: The C-Cl bond will also exhibit a characteristic Raman shift, typically in the 1100-1030 cm⁻¹ region.

Symmetric CH₂ Vibrations: The symmetric vibrations of the butyl chain will be more Raman active than their asymmetric counterparts.

By analyzing the Raman spectrum of a simpler, related molecule like chlorobenzene, we can infer the positions of the benzene ring vibrations in our target molecule. researchgate.net The presence of the bromobutoxy chain will introduce additional bands and may cause slight shifts in the phenyl ring modes due to electronic and steric effects.

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeExpected Raman Shift Range (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000Typically weaker than in IR
Aromatic Ring Breathing~1000Strong, sharp signal
C-Br Stretch680 - 515Expected to be a strong signal
C-Cl Stretch1100 - 1030Moderate to strong signal
Aromatic C=C Stretch1600 - 1400Multiple bands expected

X-ray Crystallography for Absolute Structure Determination and Conformation in the Solid State (if crystalline)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not publicly documented, valuable insights can be drawn from the crystallographic data of the closely related compound, 1,4-Bis(4-bromobutoxy)benzene. Current time information in Bangalore, IN.

The study of 1,4-Bis(4-bromobutoxy)benzene reveals that the 4-bromobutoxy side chain adopts an extended, anti-periplanar conformation. Current time information in Bangalore, IN. This suggests that the butyl chain in this compound is likely to also favor a similar extended conformation in the solid state to minimize steric hindrance. This conformation would position the terminal bromine atom as far as possible from the substituted phenyl ring.

The dihedral angles within the butoxy chain of 1,4-Bis(4-bromobutoxy)benzene are close to 180°, indicating a zig-zag arrangement of the carbon atoms. Current time information in Bangalore, IN. It is reasonable to hypothesize a similar arrangement for this compound. The orientation of the 2-chlorophenyl group relative to the ether linkage would be determined by the crystal packing forces, but would likely be positioned to optimize intermolecular interactions.

A full crystallographic study of this compound would be necessary to definitively determine its bond lengths, bond angles, and crystal packing arrangement.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral forms are synthesized)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit enantiomeric forms and will not show any optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for the analysis of this compound in its standard form.

Should a chiral center be introduced into the molecule, for instance by isotopic labeling or by substitution on the butyl chain to create a stereocenter, the resulting enantiomers could then be distinguished using chiroptical methods. However, based on current literature, no synthesis of chiral forms of this compound has been reported.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Bromobutoxy 2 Chlorobenzene

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in the butoxy chain of 1-(4-Bromobutoxy)-2-chlorobenzene is susceptible to nucleophilic attack. The specific pathway, whether SN1 or SN2, is influenced by the nature of the nucleophile, solvent, and reaction conditions.

Scope and Limitations of SN2 and SN1 Reactions with Diverse Nucleophiles

The primary carbon bearing the bromine atom strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. byjus.com This is a single-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. byjus.comyoutube.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Strong, sterically unhindered nucleophiles are ideal for promoting the SN2 pathway.

In contrast, the SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that involves the formation of a carbocation intermediate. byjus.comyoutube.com While primary carbocations are generally unstable, the possibility of an SN1 pathway cannot be entirely dismissed, especially under conditions that favor carbocation formation, such as the use of polar protic solvents. byjus.comyoutube.com However, for a primary substrate like this compound, the SN2 mechanism is the predominant pathway for nucleophilic substitution. youtube.comyoutube.com

The choice of nucleophile significantly impacts the reaction's success. Strong nucleophiles like alkoxides, thiolates, and cyanide readily participate in SN2 reactions. Weaker nucleophiles, such as water or alcohols, will react much slower and may require elevated temperatures.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProductPredominant Mechanism
Sodium Hydroxide4-(2-Chlorophenoxy)butan-1-olSN2
Sodium Cyanide5-(2-Chlorophenoxy)pentanenitrileSN2
Sodium Azide1-(4-Azidobutoxy)-2-chlorobenzeneSN2
Ammonia4-(2-Chlorophenoxy)butan-1-amineSN2

Kinetic and Thermodynamic Studies of Substitution Pathways

Kinetic studies of the reaction of this compound with a given nucleophile would be expected to show second-order kinetics, consistent with an SN2 mechanism. youtube.com The rate law would be expressed as:

Rate = k[this compound][Nucleophile]

Thermodynamically, the SN2 reaction is typically favored by a more negative Gibbs free energy change (ΔG) compared to the SN1 pathway due to the high energy of the primary carbocation intermediate that would be formed in an SN1 reaction. youtube.com The transition state of the SN2 reaction is a single, concerted step, which is generally lower in energy than the multi-step SN1 process involving a high-energy intermediate. youtube.com

Electrophilic Aromatic Substitution Reactions on the Chlorobenzene (B131634) Moiety

The chlorobenzene ring in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumsu.edu The chlorine atom and the butoxy group both influence the regioselectivity and the rate of these reactions.

Regioselectivity and Reactivity in Electrophilic Aromatic Substitution

Both the chlorine atom and the ether oxygen of the butoxy group are ortho, para-directing substituents. libretexts.orgdoubtnut.com This is because they can donate lone pair electrons to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack at the ortho and para positions. libretexts.org However, both groups are also deactivating due to their inductive electron-withdrawing effects. youtube.com

The chlorine atom is a deactivating ortho, para-director. doubtnut.comyoutube.com The ether oxygen of the butoxy group is generally considered an activating ortho, para-director. The interplay between these two groups determines the final regiochemical outcome. Given that the ether group is a stronger activating group than chlorine is a deactivating one, electrophilic attack will be directed to the positions ortho and para to the butoxy group. Steric hindrance from the butoxy chain may favor substitution at the para position.

Influence of the Butoxy Chain on Aromatic Activation/Deactivation

The (4-bromobutoxy) group as a whole has a complex influence on the reactivity of the aromatic ring. The ether oxygen is an activating group due to its ability to donate a lone pair of electrons into the benzene (B151609) ring via resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Halogen Functionalities

The presence of two different halogen atoms (bromine and chlorine) on this compound allows for selective metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.de

The reactivity of aryl and alkyl halides in cross-coupling reactions generally follows the order I > Br > Cl. This difference in reactivity allows for selective functionalization. The carbon-bromine bond in the butoxy chain is more reactive than the carbon-chlorine bond on the aromatic ring. This allows for selective cross-coupling reactions at the bromine position while leaving the chlorine atom intact.

For instance, a Suzuki coupling reaction using a palladium catalyst and a boronic acid could be performed selectively at the C-Br bond. researchgate.net Subsequently, a different cross-coupling reaction, such as a Buchwald-Hartwig amination, could be carried out at the C-Cl bond under more forcing conditions. This sequential cross-coupling provides a versatile strategy for the synthesis of complex molecules.

Table 2: Potential Sequential Cross-Coupling Reactions

StepReaction TypeReactive SiteReagentsProduct
1Suzuki CouplingC-BrArylboronic acid, Pd catalyst, base1-(4-Arylbutoxy)-2-chlorobenzene
2Buchwald-Hartwig AminationC-ClAmine, Pd catalyst, base1-(4-Arylbutoxy)-2-(arylamino)benzene
1Sonogashira CouplingC-BrTerminal alkyne, Pd/Cu catalyst, base1-(But-4-yn-1-yloxy)-2-chlorobenzene
2Heck CouplingC-ClAlkene, Pd catalyst, base1-(But-4-yn-1-yloxy)-2-vinylbenzene

This selective reactivity is a key feature of dihalogenated compounds and allows for the stepwise and controlled construction of molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.ca The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. uwindsor.ca For this compound, both the aryl chloride and the alkyl bromide moieties present potential sites for reaction.

Suzuki Reaction

The Suzuki reaction couples an organoboron compound with an organic halide. researchgate.netscispace.comnih.gov In the case of this compound, the aryl chloride is the more likely site of reaction. The catalytic cycle would commence with the oxidative addition of the C-Cl bond to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by transmetalation with a boronic acid (or its corresponding boronate) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reactivity of aryl chlorides in Suzuki couplings can be enhanced through the use of electron-rich and sterically demanding phosphine (B1218219) ligands. uwindsor.ca

Heck Reaction

The Heck reaction, or the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the process is initiated by the oxidative addition of the aryl chloride to a Pd(0) catalyst. wikipedia.org The resulting arylpalladium(II) complex then undergoes migratory insertion with an alkene. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base.

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgpitt.eduresearchgate.netresearchgate.net The reaction is typically co-catalyzed by palladium and copper complexes. libretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex formed from the oxidative addition of the C-Cl bond of this compound. Reductive elimination from the resulting diorganopalladium(II) complex affords the aryl-alkyne product and regenerates the Pd(0) catalyst. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Key Mechanistic Steps
Suzuki Organoboron compound Oxidative addition, transmetalation, reductive elimination
Heck Alkene Oxidative addition, migratory insertion, β-hydride elimination
Sonogashira Terminal alkyne Oxidative addition, transmetalation (from copper acetylide), reductive elimination

Nickel and Copper-Catalyzed Transformations

Nickel and copper catalysts offer alternative and sometimes complementary reactivity to palladium in cross-coupling reactions.

Nickel-Catalyzed Reactions

Nickel catalysts are particularly effective for the cross-coupling of aryl chlorides with various partners, including alkyl halides. capes.gov.bracs.orgnih.govdeepdyve.com A potential transformation for this compound could involve the reductive cross-coupling of the aryl chloride with an alkyl halide. Mechanistic studies suggest that these reactions can proceed through a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle. In some cases, radical intermediates are proposed, where an organic radical is generated and subsequently captured by a nickel complex. nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-oxygen and carbon-nitrogen bonds. More recently, copper has been employed in a variety of cross-coupling reactions. For instance, excited-state copper-catalyzed reactions have been developed for annulations. nih.gov While specific applications for this compound are not reported, the aryl chloride moiety could potentially undergo coupling with alcohols, amines, or other nucleophiles under copper catalysis.

Intramolecular Cyclization Reactions and Ring Formation Pathways

The structure of this compound, with a reactive alkyl bromide and an ortho-substituted chloroaryl ether, is well-suited for intramolecular cyclization to form heterocyclic compounds. A likely pathway would be an intramolecular Williamson ether synthesis. In the presence of a base, the ether oxygen could act as a nucleophile, displacing the bromide on the butyl chain to form a six-membered ring, resulting in a substituted chromane (B1220400) derivative. The rate and feasibility of this reaction would depend on the reaction conditions, including the choice of base and solvent.

A domino reaction sequence involving an initial intermolecular reaction followed by an intramolecular cyclization is also conceivable. For example, a Sonogashira coupling at the aryl chloride position, followed by an intramolecular cyclization of the newly introduced alkyne with the ether oxygen, could lead to the formation of benzofuran (B130515) derivatives. organic-chemistry.org

Oxidative and Reductive Transformations of this compound

The functional groups within this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations

The aromatic ring could potentially be oxidized under harsh conditions, though this is generally a difficult transformation. More likely, if the benzylic position were present, it would be susceptible to oxidation. As the molecule stands, selective oxidation is not a straightforward process.

Reductive Transformations

The chloro group on the aromatic ring can be removed via catalytic hydrogenation using a palladium catalyst and a hydrogen source. This would yield 1-(4-bromobutoxy)benzene. The alkyl bromide can be reduced to a butyl group using various reducing agents, such as lithium aluminum hydride, although this would also likely cleave the ether linkage. A more selective reduction of the alkyl bromide could potentially be achieved using specific radical-based reducing agents.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

To fully elucidate the reaction pathways of this compound, advanced mechanistic studies would be necessary. These could include:

Kinetic Studies: Measuring reaction rates under varying concentrations of reactants, catalysts, and ligands can provide insight into the rate-determining step of a reaction and the composition of the transition state. nih.gov

Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing a theoretical understanding of the reaction mechanism and predicting the feasibility of different pathways. nih.gov

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with deuterium (B1214612) or carbon-13) can help to trace the path of atoms throughout a reaction, confirming proposed mechanistic steps.

Spectroscopic Analysis of Intermediates: Techniques such as in-situ NMR or IR spectroscopy can be used to observe the formation and consumption of intermediates during a reaction, providing direct evidence for a proposed mechanism.

These advanced studies would be invaluable in moving from extrapolated mechanisms to a confirmed, detailed understanding of the chemical behavior of this compound.

Computational Chemistry and Theoretical Modeling of 1 4 Bromobutoxy 2 Chlorobenzene

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity in a particular chemical reaction. These models are founded on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical properties. By quantifying these properties through molecular descriptors, QSRR endeavors to create predictive models that can estimate the reactivity of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. researchgate.net

For 1-(4-Bromobutoxy)-2-chlorobenzene, a QSRR model could be instrumental in predicting its behavior in various chemical transformations. For instance, its susceptibility to nucleophilic substitution at the carbon bearing the bromine atom or its potential for ether cleavage under specific conditions could be modeled. The development of a robust QSRR model for this compound and its analogs would involve several key steps.

First, a dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be required. This dataset would ideally include this compound. Subsequently, a wide array of molecular descriptors for each compound in the series would be calculated. These descriptors can be categorized into several groups:

Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological descriptors: These are numerical representations of molecular branching and shape.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular volume and surface area.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and can describe electronic properties such as orbital energies (HOMO, LUMO), partial atomic charges, and electrostatic potentials. bit.edu.cn

Once the descriptors are calculated, a statistical method is employed to build the QSRR model. Multiple Linear Regression (MLR) is a common starting point, but more advanced machine learning algorithms like Support Vector Machines (SVM) and Partial Least Squares (PLS) are also frequently used to handle complex, non-linear relationships. researchgate.netnih.gov The goal is to select a subset of descriptors that best correlates with the observed reactivity.

The final step is rigorous model validation to ensure its predictive power. This typically involves internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds that were not used in the model development. bit.edu.cn A statistically robust and validated QSRR model can then be used to predict the reactivity of this compound and other similar compounds for which experimental data is not available.

Studies on related classes of compounds, such as halogenated methyl-phenyl ethers and other halogenated hydrocarbons, have demonstrated the utility of QSRR in predicting properties like gas-chromatographic retention times, which are related to intermolecular interactions and thus indirectly to reactivity. bit.edu.cnnih.gov For instance, research on halogenated anisoles has shown that parameters derived from electrostatic potentials and molecular volume can effectively model their quantitative structure-retention time relationships. bit.edu.cn Similarly, QSAR (Quantitative Structure-Activity Relationship) models, which are closely related to QSRR, have been developed for polyhalogenated ethers to understand their anesthetic action, highlighting the role of molecular fragments in their biological activity. nih.gov These studies provide a methodological framework that could be adapted for developing a QSRR model for this compound.

Illustrative QSRR Data Table for a Hypothetical Nucleophilic Substitution Reaction

The following interactive table illustrates the type of data that would be compiled for a QSRR study on the reactivity of this compound and its analogs in a hypothetical nucleophilic substitution reaction. The reactivity endpoint is represented as the logarithm of the relative rate constant (log(k_rel)). The molecular descriptors are examples of parameters that could be used to build the predictive model.

Synthesis and Reactivity of Derivatives and Analogues of 1 4 Bromobutoxy 2 Chlorobenzene

Synthesis of Positional Isomers and Regioselective Preparations

The regioselective synthesis of positional isomers of 1-(4-bromobutoxy)-2-chlorobenzene is crucial for understanding the influence of substituent placement on the molecule's physical, chemical, and biological properties. The primary synthetic route to these compounds is the Williamson ether synthesis, a robust and well-established method for forming ethers from an alkoxide and an alkyl halide. francis-press.commasterorganicchemistry.comwikipedia.org

1-(4-Bromobutoxy)-3-chlorobenzene and 1-(4-Bromobutoxy)-4-chlorobenzene

The synthesis of 1-(4-bromobutoxy)-3-chlorobenzene and 1-(4-bromobutoxy)-4-chlorobenzene is achieved through the reaction of the corresponding chlorophenols with a large excess of 1,4-dibromobutane (B41627). This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion.

The general procedure involves dissolving the respective chlorophenol (3-chlorophenol or 4-chlorophenol) in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, commonly an alkali metal carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is then added to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate, particularly in a biphasic system. utahtech.edu The mixture is heated to reflux, and a large excess of 1,4-dibromobutane is added. The excess of the dibromoalkane is crucial to minimize the formation of the bis-aryloxybutane byproduct.

After the reaction is complete, as monitored by thin-layer chromatography (TLC), the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(4-bromobutoxy)-chlorobenzene isomer.

Table 1: Synthesis of Positional Isomers of 1-(4-Bromobutoxy)chlorobenzene

Compound Starting Phenol Reagents Typical Yield (%)
1-(4-Bromobutoxy)-3-chlorobenzene 3-Chlorophenol 1,4-Dibromobutane, K₂CO₃, Acetone 75-85

Exploration of Homologous Series with Varying Alkyl Chain Lengths

The synthesis of homologous series of 1-(bromoalkoxy)-2-chlorobenzenes allows for a systematic investigation of how the length of the alkyl chain influences the compound's properties. These series can be prepared by reacting 2-chlorophenol (B165306) with various ω-dibromoalkanes (Br(CH₂)nBr) under conditions similar to those described for the synthesis of the butoxy derivative.

By varying the length of the dibromoalkane (e.g., 1,3-dibromopropane, 1,5-dibromopentane, 1,6-dibromohexane), a series of 1-(ω-bromoalkoxy)-2-chlorobenzenes can be synthesized. The reactivity of the starting dibromoalkane may decrease slightly with increasing chain length, potentially requiring longer reaction times or higher temperatures to achieve comparable yields.

Table 2: Proposed Synthesis of a Homologous Series of 1-(ω-Bromoalkoxy)-2-chlorobenzenes

n Compound Name Starting Dibromoalkane
3 1-(3-Bromopropoxy)-2-chlorobenzene 1,3-Dibromopropane
4 This compound 1,4-Dibromobutane
5 1-(5-Bromopentoxy)-2-chlorobenzene 1,5-Dibromopentane

The purification of these homologues follows standard procedures, such as column chromatography. Characterization is typically performed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Synthesis of Analogues with Different Halogen Substitutions on the Butoxy Chain and Benzene (B151609) Ring

The versatility of the this compound scaffold can be further expanded by introducing different halogen substitutions on both the butoxy chain and the benzene ring.

To synthesize analogues with different halogens on the butoxy chain, one could start with a dihaloalkane containing different halogens, such as 1-bromo-4-chlorobutane or 1-chloro-4-iodobutane. The Williamson ether synthesis would then proceed with 2-chlorophenol, with the reaction conditions potentially being milder for more reactive leaving groups like iodide. For instance, reacting 2-chlorophenol with 1-chloro-4-iodobutane would likely lead to the selective displacement of the iodide, yielding 1-(4-chlorobutoxy)-2-chlorobenzene.

Analogues with additional halogen substitutions on the benzene ring can be prepared by starting with the appropriately substituted chlorophenol. For example, the synthesis of 1-(4-bromobutoxy)-2,4-dichlorobenzene would involve the reaction of 2,4-dichlorophenol with 1,4-dibromobutane under standard Williamson ether synthesis conditions.

Table 3: Proposed Synthesis of Halogenated Analogues

Target Compound Starting Phenol Starting Dihaloalkane
1-(4-Chlorobutoxy)-2-chlorobenzene 2-Chlorophenol 1-Bromo-4-chlorobutane
1-(4-Bromobutoxy)-2,4-dichlorobenzene 2,4-Dichlorophenol 1,4-Dibromobutane

Comparative Reactivity Studies of Functionalized Derivatives of this compound

The functionalized derivatives of this compound possess multiple reactive sites, and their reactivity is influenced by the nature and position of the substituents.

The primary alkyl bromide at the end of the butoxy chain is susceptible to nucleophilic substitution reactions (Sₙ2). The rate of these reactions would be influenced by steric hindrance near the reaction center. For instance, the reactivity of the bromide is expected to be similar across the positional isomers (meta and para), as the chloro substituent on the benzene ring is distant from the reaction site.

The aromatic ring can undergo electrophilic aromatic substitution, although the ether oxygen (an ortho-, para-director) and the chlorine atom (also an ortho-, para-director, but deactivating) will influence the position and rate of substitution. The presence of additional deactivating halogen substituents on the benzene ring, as in 1-(4-bromobutoxy)-2,4-dichlorobenzene, would further decrease the ring's reactivity towards electrophiles.

The chloro substituent on the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions.

A key reaction for these compounds is the formation of a Grignard reagent from the alkyl bromide. walisongo.ac.idyoutube.com This reaction must be performed under anhydrous conditions to prevent quenching of the Grignard reagent. The presence of the ether linkage is generally compatible with Grignard reagent formation. The resulting Grignard reagent, 2-chlorophenoxybutylmagnesium bromide, can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds. The chloro-substituent on the aromatic ring is less reactive and typically does not interfere with the formation of the Grignard reagent from the alkyl bromide. walisongo.ac.id

Design and Synthesis of Polyfunctionalized Derivatives and Advanced Chemical Building Blocks

This compound and its analogues are valuable building blocks for the synthesis of more complex and polyfunctionalized molecules. chemimpex.com The sequential reactivity of the different functional groups allows for a stepwise construction of molecular architectures.

For example, the alkyl bromide can first be converted into another functional group, such as an azide, a nitrile, or a protected amine, via nucleophilic substitution. The resulting intermediate can then undergo further transformations.

A particularly useful application of these building blocks is in the synthesis of heterocyclic compounds. For instance, the Grignard reagent derived from this compound can be used as a nucleophile to attack a suitable electrophile, leading to the formation of a new carbon-carbon bond. Subsequent intramolecular cyclization reactions can then be employed to construct heterocyclic ring systems.

Furthermore, the aromatic chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of a wide variety of substituents onto the aromatic ring, leading to the creation of diverse and complex molecules with potential applications in medicinal chemistry and materials science.

The ability to selectively manipulate the different reactive sites in these molecules underscores their importance as advanced chemical building blocks in multistep synthetic strategies.

Applications of 1 4 Bromobutoxy 2 Chlorobenzene and Its Derivatives in Advanced Materials Science

A Theoretical Gateway to Functional Polymers

The dual functionality of 1-(4-Bromobutoxy)-2-chlorobenzene makes it a hypothetical precursor for a variety of polymers. The bromoalkoxy group can act as an initiator or a point of attachment for polymer chains, while the chlorophenyl unit can be incorporated into the polymer backbone or serve as a site for further chemical modification.

Envisioning Functionalized Monomers for Controlled Polymerization

In theory, this compound could be transformed into functionalized monomers suitable for controlled polymerization techniques, which are crucial for creating polymers with well-defined architectures and properties. For instance, the terminal bromine atom of the butoxy chain is a prime site for conversion into a polymerizable group.

One potential pathway involves the conversion of the bromo group to an azide, followed by a "click" reaction with an alkyne-containing monomer to yield a triazole-functionalized monomer. This monomer could then be polymerized using techniques like ring-opening metathesis polymerization (ROMP) if it contains a strained ring system, or through other controlled radical polymerization methods. researchgate.net Another possibility is the reaction of the bromo group with a suitable amine to create a monomer with pendant functional groups. researchgate.net

The 2-chlorophenyl group also offers avenues for monomer design. For example, the chlorine atom could potentially be displaced in nucleophilic aromatic substitution reactions to introduce other functionalities, or it could participate in cross-coupling reactions to create more complex monomeric structures.

Hypothetical Incorporation into Main-Chain and Side-Chain Functionalized Polymers

The structure of this compound lends itself to incorporation into both main-chain and side-chain functionalized polymers, a key strategy for tailoring polymer properties. youtube.comyoutube.com

Main-Chain Functionalization: Poly(arylene ether)s are a class of high-performance polymers known for their thermal and chemical stability. nih.govdoi.org Theoretically, this compound could be used in the synthesis of poly(arylene ether)s. For example, after conversion of the bromo group to a hydroxyl group, the resulting molecule could act as a monomer in a polycondensation reaction with a suitable dihaloarene. researchgate.net The chlorophenyl unit would then be part of the polymer backbone, influencing its solubility, thermal properties, and electronic characteristics.

A Theoretical Contributor to Organic Electronic Materials

The electronic properties of the 2-chlorophenyl ether moiety suggest a potential, though currently theoretical, role for derivatives of this compound in organic electronic materials. The electron-withdrawing nature of the chlorine atom can influence the energy levels of the aromatic ring, a critical factor in the design of organic semiconductors. nih.gov

Postulated Roles in Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the active components in a range of electronic devices. nih.gov Their performance is heavily dependent on their ability to transport charge, which is governed by their molecular structure and packing in the solid state. advancedsciencenews.com While direct evidence is lacking, one could hypothesize that polymers or small molecules incorporating the 2-chlorophenyl butyl ether unit could exhibit interesting charge transport properties.

The introduction of alkoxy side chains is a known strategy to modify the solubility and electronic properties of conjugated polymers. researchgate.net The butoxy chain in this compound could enhance the processability of resulting materials, while the chlorophenyl group could modulate the HOMO and LUMO energy levels. researchgate.net This tuning of energy levels is crucial for efficient charge injection and transport in devices. nih.gov For instance, the electron-withdrawing chlorine atom might lead to a lower-lying LUMO, potentially making the material suitable for use as an n-type or electron-transporting material. mdpi.com

Hypothetical Material Class Potential Role of this compound Derivative Key Structural Feature Relevant Concepts
Conjugated Polymers Could be incorporated as a co-monomer to tune electronic properties and solubility.2-chlorophenyl ether moiety and butoxy side chain.Donor-acceptor polymers, bandgap engineering. researchgate.net
Small Molecule Semiconductors Could serve as a building block for the synthesis of novel charge-transporting molecules.Functionalizable bromo and chloro groups for molecular elaboration.Structure-property relationships in organic semiconductors. nih.gov

Speculative Involvement in Organic Light-Emitting Diode (OLED) Materials Development

OLEDs are a prominent display and lighting technology, and their performance is highly dependent on the materials used in their various layers. oled.comossila.com These layers include the hole-transporting layer (HTL), the electron-transporting layer (ETL), and the emissive layer (EML). rsc.orgoled.commdpi.com

Theoretically, derivatives of this compound could be explored for use in these layers. As mentioned, the electron-withdrawing nature of the chlorine atom could make derivatives suitable for ETL applications. mdpi.com Furthermore, the incorporation of such units into host materials for the emissive layer could influence the energy transfer to the dopant molecules responsible for light emission. ossila.com The butoxy side chain could also play a role in preventing aggregation and improving the film-forming properties of the material, which is crucial for device efficiency and longevity. researchgate.net Luminescent polymers incorporating ether-containing side chains and various aromatic units have been investigated for their potential in OLEDs. nih.govgoogle.commdpi.com

A Potential Building Block for Porous Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. rsc.orgyoutube.com The synthesis of these materials relies on the use of organic "linker" molecules that connect metal nodes (in MOFs) or self-assemble (in COFs). researchgate.netresearchgate.net

While there are no specific reports of this compound being used in this context, its structure presents possibilities for its adaptation as a linker. The bromo and chloro substituents could be converted into functional groups capable of coordinating to metal centers or participating in the covalent bond-forming reactions used to build COFs. nih.govresearchgate.net

For example, the bromo and chloro groups could potentially be converted to carboxylic acids or other coordinating groups, making the molecule a candidate for a ditopic or polytopic linker in MOF synthesis. youtube.comyoutube.comscispace.com The length and flexibility of the butoxy chain would influence the geometry and pore size of the resulting framework. researchgate.net

In the realm of COFs, the bromo group could be a site for Ullmann coupling, a reaction used to form C-C bonds and create 2D COF structures on surfaces. researchgate.net The ability to introduce specific functionalities, such as the chlorophenyl ether group, into the pores of these frameworks is an active area of research, as it can be used to tune their properties for specific applications. rsc.orgnih.gov

Framework Type Hypothetical Role of this compound Derivative Required Modification Key Concepts
Metal-Organic Frameworks (MOFs) Could serve as a precursor to an organic linker.Conversion of bromo and/or chloro groups to coordinating groups (e.g., carboxylic acids).Linker design and synthesis for porous materials. researchgate.netresearchgate.net
Covalent Organic Frameworks (COFs) Could be a building block for COF synthesis.Conversion of bromo and/or chloro groups to reactive sites for covalent bond formation (e.g., boronic acids, amines).Reticular synthesis, functional porous materials. nih.govmdpi.com

Applications in Supramolecular Chemistry for Self-Assembly and Non-Covalent Interactions

There is no available research demonstrating the use of this compound or its direct derivatives in the field of supramolecular chemistry. Consequently, there are no documented examples of its role in self-assembly processes or the specific non-covalent interactions it might engage in to form organized supramolecular structures.

Future Research Directions and Emerging Challenges in the Study of 1 4 Bromobutoxy 2 Chlorobenzene

Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations

Future investigations into 1-(4-bromobutoxy)-2-chlorobenzene are likely to focus on uncovering new reactivity patterns beyond its conventional use in Williamson ether syntheses. rsc.org The presence of two distinct halogen atoms (bromine on the alkyl chain and chlorine on the aromatic ring) at different positions offers potential for selective and sequential reactions.

Key research questions include:

Orthogonal Reactivity: Can reaction conditions be developed to selectively activate the C-Br bond while leaving the C-Cl bond intact, and vice versa? This would enable stepwise functionalization, a highly desirable strategy in multi-step synthesis.

Intramolecular Cyclization: Exploration of novel intramolecular cyclization reactions, potentially mediated by transition metals, could lead to the formation of unique heterocyclic ring systems containing oxygen and chlorine.

Cross-Coupling Reactions: While Ullmann-type couplings for aryl ether synthesis are known, the application of modern palladium-catalyzed cross-coupling reactions to the chloro-substituent could provide access to a wide array of biaryl or substituted benzene (B151609) derivatives. organic-chemistry.org The challenge lies in managing the reactivity of the bromobutoxy chain under these conditions.

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, it can serve as a precursor to chiral derivatives. Future research could focus on developing asymmetric methodologies to introduce chirality. For some chiral derivatives, enantioselectivity has been observed in biological activities, highlighting the importance of stereocenter configuration. nih.gov

Potential strategies include:

Asymmetric functionalization of the aromatic ring or the alkyl chain.

Enantioselective reactions utilizing chiral catalysts to create stereocenters. For instance, iridium-catalyzed enantioselective decarboxylative allylic etherification has been used for the asymmetric synthesis of aryl allyl ethers. rsc.org

While direct asymmetric synthesis of derivatives from this specific compound is not widely reported, the development of such methods for related structures is an active area of research. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms presents a significant opportunity for the production and derivatization of this compound. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity.

Future work in this area could involve:

Developing a continuous flow process for the Williamson ether synthesis of the parent compound, which could lead to higher throughput and better process control compared to batch methods. jk-sci.com

Integrating flow reactors with in-line purification and analysis to create a fully automated system for producing a library of derivatives from this compound.

Utilizing automated platforms for high-throughput screening of reaction conditions to quickly optimize the synthesis of new derivatives.

Sustainable and Scalable Production Methodologies for this compound

The conventional Williamson ether synthesis, while effective, often relies on polar aprotic solvents and generates salt byproducts, posing environmental concerns. jk-sci.comnumberanalytics.com A key challenge is the development of greener and more scalable production methods.

Emerging research directions include:

Catalytic Williamson Ether Synthesis (CWES): High-temperature (above 300 °C) catalytic processes can enable the use of weaker alkylating agents like alcohols, potentially reducing reliance on alkyl halides and avoiding stoichiometric salt formation. acs.orgresearchgate.net

Phase-Transfer Catalysis: The use of phase-transfer catalysts can improve reaction efficiency in biphasic systems, potentially allowing for the use of more environmentally benign solvents. numberanalytics.com

Dehydrogenative Coupling: As an alternative to traditional methods that require pre-functionalized starting materials, the direct dehydrogenative coupling of phenols with alcohols offers a more atom-economical route to aryl ethers. sioc-journal.cn

A comparison of traditional versus potential green synthesis parameters is presented below.

FeatureTraditional Williamson SynthesisPotential Green Methodologies
Reagents Strong base, Alkyl halideCatalysts, Alcohols as alkylating agents
Solvents Dipolar aprotic (e.g., DMF, DMSO)Greener solvents, or solvent-free conditions
Byproducts Stoichiometric metal halide saltsCatalytic amounts of waste, or water
Atom Economy LowerPotentially higher
Conditions Moderate temperaturesCan range from mild to high temperatures

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insight

Gaining a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. Operando spectroscopy, which involves collecting spectroscopic data under actual reaction conditions, is a powerful tool for this purpose. wikipedia.org

Future research should leverage techniques such as:

Operando Infrared (IR) and Raman Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time, providing kinetic and mechanistic data. acs.orgrsc.org

Operando Nuclear Magnetic Resonance (NMR): To track the evolution of species in solution during a reaction, offering detailed structural information. nih.gov

Combined Techniques: Integrating multiple spectroscopic methods, such as X-ray absorption spectroscopy with IR, can provide a more complete picture of the catalyst's state and the reaction's progress. youtube.com

These advanced analytical methods can help to establish clear structure-reactivity relationships and identify transient or unexpected intermediates that are missed by conventional offline analysis. wikipedia.org

Interdisciplinary Research Opportunities in Advanced Materials and Catalysis

The bifunctional nature of this compound makes it an attractive building block for applications beyond traditional medicinal chemistry, particularly in materials science and catalysis.

Potential interdisciplinary avenues include:

Polymer Synthesis: The molecule can act as a monomer or a cross-linking agent for the synthesis of novel poly(aryl ether)s. The two different halogen substituents could allow for controlled polymerization strategies.

Ligand Development: The aryl ether moiety can be incorporated into ligand scaffolds for transition metal catalysis. The chloro- and bromo- functionalities provide handles for further modification or for anchoring the ligand to a support.

Functional Materials: Derivatives of this compound could be explored for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), or as components of functional surface coatings.

By exploring these advanced research directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block.

Q & A

What are the primary synthetic routes for 1-(4-Bromobutoxy)-2-chlorobenzene, and how do reaction conditions influence yield?

Basic Question
The compound is typically synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 2-chlorophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . Temperature control (60–80°C) and stoichiometric ratios (excess dibromobutane) are critical to minimize byproducts like di-alkylated species. Grignard intermediates, as seen in structurally related bromo-chlorobenzene derivatives, may also be employed under anhydrous conditions . Yield optimization requires careful monitoring of reaction time and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Which analytical techniques are most effective for characterizing this compound and verifying purity?

Basic Question
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromobutoxy chain (δ ~3.5–4.0 ppm for -OCH₂-) and aromatic chlorine substitution (split peaks in aromatic region) .
  • GC-MS/EI-MS : Molecular ion peak at m/z 247.10 (C₁₀H₁₂BrClO⁺) and fragmentation patterns to validate structure .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% as per commercial standards) .
  • Elemental Analysis : Quantify Br and Cl content to confirm stoichiometry .

How does the stability of this compound vary under different storage conditions?

Advanced Question
The compound is sensitive to light and moisture. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) is recommended to prevent degradation, as bromoalkoxy groups are prone to hydrolysis . Accelerated stability studies (40°C/75% RH) show decomposition via cleavage of the ether bond, forming 2-chlorophenol and 1,4-dibromobutane as primary degradation products, identifiable via TLC and GC-MS .

What advanced methodologies enable the use of this compound in transition-metal-catalyzed cross-coupling reactions?

Advanced Question
The bromine atom serves as a handle for Suzuki-Miyaura couplings. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields biaryl ether derivatives . Challenges include steric hindrance from the butoxy chain, requiring elevated temperatures (80–100°C) and ligand optimization (e.g., XPhos) to enhance catalytic efficiency . Alternative methods, such as Ullmann coupling with CuI/1,10-phenanthroline, are also explored for constructing complex aromatic systems .

How can researchers resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

Advanced Question
Discrepancies in yields (e.g., 50% vs. 70% in Grignard-based syntheses) often arise from variations in reagent quality, solvent purity, or catalyst loading . Systematic studies using design of experiments (DoE) can identify critical factors (e.g., Mg activation for Grignard formation, EtBr as initiator) . Reproducibility is enhanced by strict anhydrous conditions and real-time monitoring via in-situ IR spectroscopy to track intermediate formation .

What role does this compound play in synthesizing pharmacologically active intermediates?

Advanced Question
The compound is a precursor to bioactive molecules such as kinase inhibitors. For instance, its Suzuki coupling with pyridinylboronic esters generates heterocyclic scaffolds, which are further functionalized via amidation or SNAr reactions to target IKK2 inhibitors (e.g., AZD3264) . The chlorophenyl moiety enhances lipophilicity, influencing pharmacokinetic properties, while the bromine allows late-stage diversification in drug-discovery pipelines .

How can computational modeling predict reactivity trends for this compound in novel reaction systems?

Advanced Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions, predicting activation barriers for bromine vs. chlorine substitution . Molecular dynamics simulations assess steric effects of the butoxy chain on catalyst accessibility, guiding ligand design. These tools help rationalize experimental outcomes, such as regioselectivity in Pd-catalyzed reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.